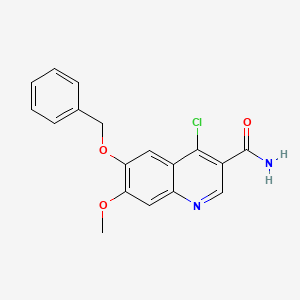

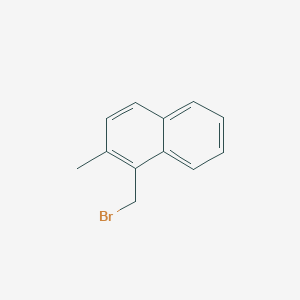

2-溴-1-(5-甲基异噁唑-3-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2-Bromo-1-(5-methylisoxazol-3-yl)ethanone involves multicomponent reactions and complexation with metal ions. In one study, 2-(5-Methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their Zn(II) complexes were synthesized and characterized. The synthesis included the formation of ligands followed by complexation with ZnX2 (X = Cl, I, NO3). The ligands exhibited strong intramolecular hydrogen bonding, which influenced the complexation reactions, particularly in different solvents such as ethanol and isopropanol. The Zn(II) complexes formed had varying M:L ratios and ionic characters depending on the ligand used .

Molecular Structure Analysis

The molecular structure of compounds in the same family as 2-Bromo-1-(5-methylisoxazol-3-yl)ethanone has been studied using various computational methods. For instance, the molecular structure, vibrational frequencies, and vibrational assignments of a related compound were investigated using Gaussian09 software. Theoretical calculations such as HF/6-31G(d), B3LYP/6-31G, and B3LYP/6-311++G(d,p) were employed to optimize the structure and compare it with experimental data. The geometrical parameters obtained from these calculations were in agreement with X-ray diffraction data. Additionally, the stability of the molecule was analyzed through hyper-conjugative interactions and charge delocalization using Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 2-Bromo-1-(5-methylisoxazol-3-yl)ethanone can be inferred from studies on related molecules. For example, an electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde, 3-(4-bromophenyl)isoxazol-5(4H)-one, and kojic acid was investigated. This reaction was performed in an undivided cell in the presence of sodium bromide to yield a new compound with potential biomedical applications. The structure of the synthesized compound was confirmed by various spectroscopic methods and X-ray analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds in the same class as 2-Bromo-1-(5-methylisoxazol-3-yl)ethanone can be deduced from the molecular structure and chemical reactivity studies. The HOMO and LUMO analysis of a related compound indicated charge transfer within the molecule, which is crucial for understanding its reactivity. The molecular electrostatic potential (MEP) analysis revealed the distribution of negative and positive charges across the molecule, which can influence its interaction with other molecules. Additionally, the first hyperpolarizability was calculated to assess the compound's potential role in nonlinear optics. Molecular docking studies suggested that the compound might exhibit inhibitory activity against certain enzymes, indicating its potential as an anti-neoplastic agent .

科学研究应用

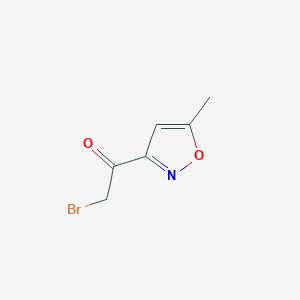

Application 1: Metal-Free Synthetic Routes to Isoxazoles

- Summary of the Application : Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The synthesis of isoxazoles is significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space .

- Results or Outcomes : This research provides a comprehensive overview on the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

Application 3: Main Directions and Recent Trends in the Synthesis and Use of Isoxazoles

- Summary of the Application : This review summarizes the main directions and recent trends in the synthesis of isoxazoles, and also provides examples of the use of isoxazoles as biologically active compounds in medicinal chemistry .

- Methods of Application : The main emphasis is placed on the problem of selectivity of transformations . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

- Results or Outcomes : Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

Application 4: Isoxazoles in Agro-Chemistry and Industry

属性

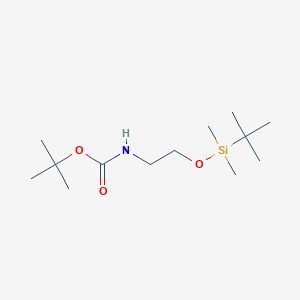

IUPAC Name |

2-bromo-1-(5-methyl-1,2-oxazol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-4-2-5(8-10-4)6(9)3-7/h2H,3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMCZRMXOTVCGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90498371 |

Source

|

| Record name | 2-Bromo-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(5-methylisoxazol-3-yl)ethanone | |

CAS RN |

56400-88-5 |

Source

|

| Record name | 2-Bromo-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-2-[(tert-Butyldimethylsilyl)oxy]-2-(3-chlorophenyl)acetaldehyde](/img/structure/B1338424.png)

![anti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptane](/img/structure/B1338447.png)